
Gelsemicine
Descripción general
Descripción
Gelsemicine is an indole alkaloid . It has a molecular formula of C20H26N2O4, an average mass of 358.431 Da, and a mono-isotopic mass of 358.189270 Da . It is one of the active components of the Gelsemium genus, which includes three species of shrubs to straggling or twining climbers .
Synthesis Analysis
This compound is synthesized from a sarpagine-type indole alkaloid, gardnerine, via humantenine, gelselegine- and gelsenicine-type compounds . A short stereoselective synthesis, from the cycloadduct of 3,3-dimethoxycyclopropene and 4-methyl-2-pyran-2-one, of the tricyclic aza-oxa-undecane ring present in this compound has been reported .Molecular Structure Analysis
This compound has a complex molecular structure with 6 defined stereocenters . It is a part of the indole alkaloids group, which are known for their rich structural diversity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that indole alkaloids, the group to which this compound belongs, are involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.0±60.0 °C at 760 mmHg, and a flash point of 258.6±32.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 60 Å2, and its molar volume is 275.9±5.0 cm3 .Aplicaciones Científicas De Investigación
Research and Development in Toxicity and Therapeutic Applications
- Gelsemicine has been identified as the strongest toxic monomer in Gelsemium elegans. Despite its toxicity, it has potential clinical applications such as anti-tumor effects, pain relief, and growth promotion (Y. Hui, 2003).
Neurobiological and Pharmacological Effects
- Gelsemium extract and its alkaloids, including this compound, have been found to have neurobiological, immunosuppressive, and antitumor effects. These compounds are traditionally used for treating pain, neuralgia, anxiety, insomnia, asthma, respiratory ailments, and cancers (Jing-Yang Zhang & Yongxiang Wang, 2015).
Cytotoxic Activity in Cancer Research
- This compound, along with other gelsedine-type alkaloids, has shown potent cytotoxic effects on A431 human epidermoid carcinoma cells. This suggests its potential use in cancer research and therapy (M. Kitajima et al., 2006).
Traditional Use and Phytochemistry
- Traditionally, plants from the genus Gelsemium, including those containing this compound, are used in Chinese medicine for treating rheumatoid pain, neuropathic pain, spasticity, skin ulcers, and cancers. The extensive phytochemical research on these plants has identified a total of 121 alkaloids, including this compound, with a variety of pharmacological activities (Gui-lin Jin et al., 2014).
Modulation of Glycine Receptors
- Gelsemine, closely related to this compound, has been studied for its anxiolytic and analgesic effects. Research indicates that these effects might be dependent on glycine receptors, which are important in inhibitory neurotransmission in the central nervous system (César O. Lara et al., 2016).
Potential in Treating Neuropathic Pain and Sleep Disturbance
- This compound has been shown to alleviate neuropathic pain and sleep disturbance in animal models. This suggests its potential use in treating chronic pain and associated conditions (Yu-er Wu et al., 2015).
Antioxidative and Anti-hyperlipidemic Effects
- In high-fat-fed rabbits, this compound demonstrated significant anti-hyperlipidemic and antioxidative effects, indicating its potential in managing hyperlipidemia and oxidative stress (Tao Wu et al., 2014).
Synthetic Studies
- Advances in the total synthesis of this compound and related alkaloids have been made, highlighting modern synthesis strategies and their potential therapeutic applications (Liyan Yanga & Zhonglei Wang, 2022).
Neuroprotective Properties
- Gelsemine, related to this compound, has shown promising neuroprotective properties against Alzheimer’s disease, particularly by reducing neuroinflammation and cognitive impairments in experimental models (Li-ping Chen et al., 2020).
Mecanismo De Acción
Gelsemicine is believed to have potent activity as an agonist of the mammalian glycine receptor . The activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, and systemically, to muscle relaxation of varying intensity and deleterious effect .
Safety and Hazards
Direcciones Futuras
While specific future directions for Gelsemicine research are not detailed in the search results, it is noted that despite its toxicity, recent pharmacological research has suggested that the biological activities of compounds like this compound may offer opportunities for developing treatments related to xenobiotic or diet-induced oxidative stress, and of anxiety and other conditions . Ongoing research includes attempts to identify safer derivatives and analogs to make use of this compound’s beneficial effects .
Propiedades
IUPAC Name |
(1R,2S,4S,6R,7R,8S)-6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3/t12-,13+,15-,16+,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQHYIWKHVLRH-XKTBTPLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@@H]([C@H]2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420145 | |
| Record name | GELSEMICINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6887-28-1 | |
| Record name | (2′R,3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-2′,3′,3′a,4′,8′,8′a-hexahydro-1,6-dimethoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[1H]oxepino[4,3-b]pyrrol]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6887-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GELSEMICINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


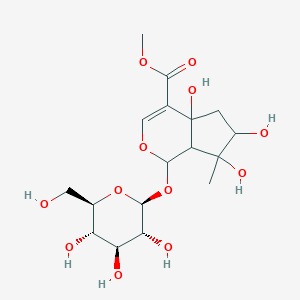
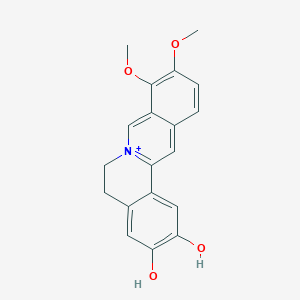
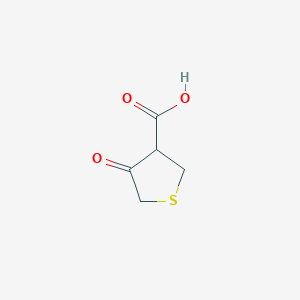



![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
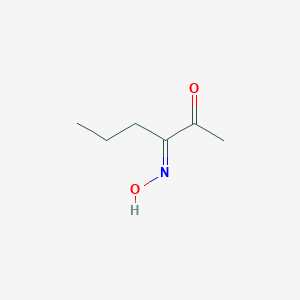

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
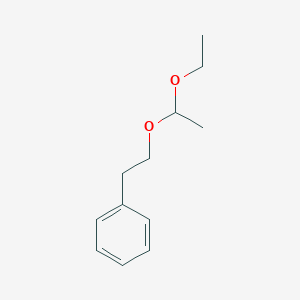
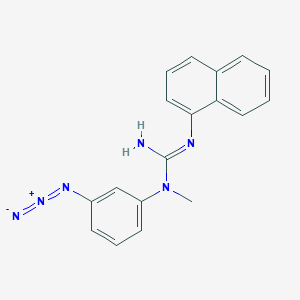
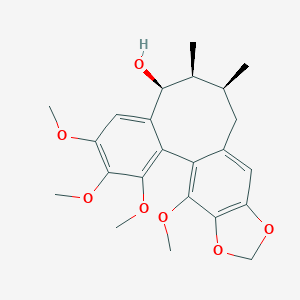
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
